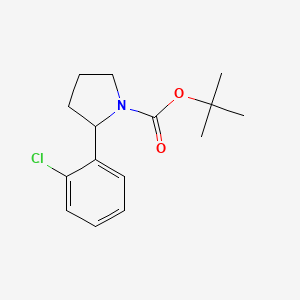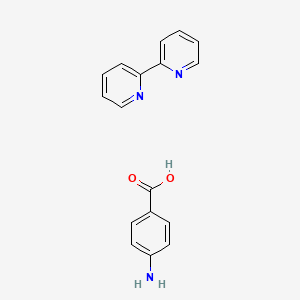
4-Aminobenzoic acid;2-pyridin-2-ylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminobenzoic acid;2-pyridin-2-ylpyridine is a compound with the molecular formula C17H15N3O2 and a molecular weight of 293.32 g/mol . It is a combination of 4-aminobenzoic acid and 2-pyridin-2-ylpyridine, both of which are known for their significant roles in various chemical and biological processes.
Méthodes De Préparation
The synthesis of 4-aminobenzoic acid;2-pyridin-2-ylpyridine involves the combination of 4-aminobenzoic acid and 2-pyridin-2-ylpyridine through various synthetic routes. One common method involves the condensation of 4-aminobenzoic acid with 2,3-diaminopyridine in the presence of polyphosphoric acid . This reaction yields 4-(1H-imidazo[4,5-b]pyridin-2-yl)aniline, which can be further treated with diethyl ethoxymethylenemalonate in absolute ethanol to obtain the desired compound .
Analyse Des Réactions Chimiques
4-Aminobenzoic acid;2-pyridin-2-ylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.
Condensation: The compound can form Schiff bases through condensation reactions with aromatic aldehydes.
Applications De Recherche Scientifique
4-Aminobenzoic acid;2-pyridin-2-ylpyridine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-aminobenzoic acid;2-pyridin-2-ylpyridine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it can inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folate in bacteria . This inhibition leads to the disruption of bacterial growth and replication.
Comparaison Avec Des Composés Similaires
4-Aminobenzoic acid;2-pyridin-2-ylpyridine can be compared with other similar compounds such as:
4-Aminobenzoic acid (PABA): Known for its role in the synthesis of folate in bacteria and its use in sunscreen formulations.
2-Pyridin-2-ylpyridine: A versatile ligand used in coordination chemistry and the development of metal-organic frameworks.
The uniqueness of this compound lies in its combined structure, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
781671-16-7 |
|---|---|
Formule moléculaire |
C17H15N3O2 |
Poids moléculaire |
293.32 g/mol |
Nom IUPAC |
4-aminobenzoic acid;2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H8N2.C7H7NO2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;8-6-3-1-5(2-4-6)7(9)10/h1-8H;1-4H,8H2,(H,9,10) |
Clé InChI |
UQUDNLJQFOIDRT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=CC=C1C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


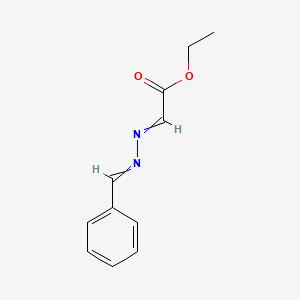

![4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid](/img/structure/B14211047.png)
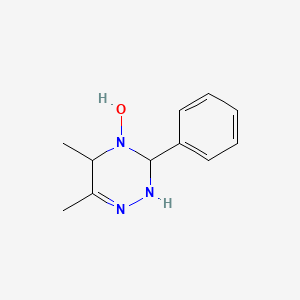
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B14211053.png)
![5-[(Benzenesulfonyl)(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine](/img/structure/B14211059.png)
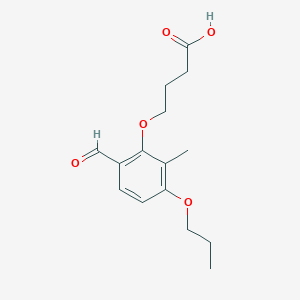
![Ethyl 5-{[(3-bromophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B14211073.png)
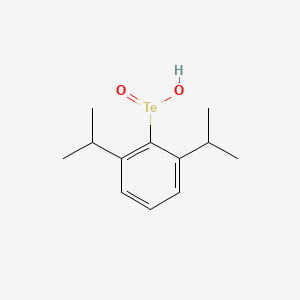
![N'-(3,3-diphenylpropyl)-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14211085.png)
![4-[4-(tert-Butylamino)butyl]benzene-1,2-diol](/img/structure/B14211091.png)


